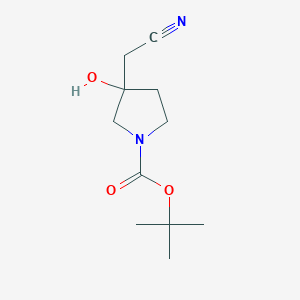
(R)-3,3-Difluoro-2-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,3-difluoro-2-methylbutan-1-ol is an organic compound with the molecular formula C5H10F2O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-difluoro-2-methylbutan-1-ol typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 2-methylbutan-1-ol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out at low temperatures to prevent over-fluorination and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2R)-3,3-difluoro-2-methylbutan-1-ol may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This allows for the efficient and scalable production of the compound. Additionally, the use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-difluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reducing agent used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,3-difluoro-2-methylbutan-2-one or 3,3-difluoro-2-methylbutanoic acid.
Reduction: Formation of 3,3-difluoro-2-methylbutane.
Substitution: Formation of compounds with various functional groups replacing the fluorine atoms.
Scientific Research Applications
(2R)-3,3-difluoro-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of (2R)-3,3-difluoro-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R)-3,3-difluoro-2-methylbutane: A similar compound without the hydroxyl group, used in different chemical reactions.
(2R)-3,3-difluoro-2-methylbutanoic acid: The oxidized form of (2R)-3,3-difluoro-2-methylbutan-1-ol, with different chemical properties and applications.
(2R)-3,3-difluoro-2-methylbutan-2-one: A ketone derivative with distinct reactivity and uses.
Uniqueness
(2R)-3,3-difluoro-2-methylbutan-1-ol is unique due to its chiral nature and the presence of fluorine atoms, which impart specific chemical and physical properties. These features make it valuable in the synthesis of complex molecules and in applications requiring precise control over molecular interactions.
Properties
Molecular Formula |
C5H10F2O |
|---|---|
Molecular Weight |
124.13 g/mol |
IUPAC Name |
(2R)-3,3-difluoro-2-methylbutan-1-ol |
InChI |
InChI=1S/C5H10F2O/c1-4(3-8)5(2,6)7/h4,8H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
LYCROCVBYVMABV-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CO)C(C)(F)F |
Canonical SMILES |
CC(CO)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-4-(dimethylamino)-N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}but-2-enamide](/img/structure/B13555646.png)

![N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13555656.png)


![3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13555669.png)


![1-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13555710.png)

